Benzo(a)pyrene, 6,12-dimethoxy-
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Overview
Description
Benzo(a)pyrene, 6,12-dimethoxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the addition of methoxy groups at the 6 and 12 positions of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed by the fusion of a benzene ring to pyrene, resulting in a pentacyclic structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene, 6,12-dimethoxy- typically involves the methoxylation of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete methoxylation .
Industrial Production Methods
the general approach would involve large-scale methoxylation reactions under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene, 6,12-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various quinones, dihydroxy derivatives, and halogenated compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzo(a)pyrene, 6,12-dimethoxy- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its interactions with biological systems helps in understanding the mechanisms of PAH-induced carcinogenesis.
Medicine: It serves as a reference compound in studies investigating the effects of PAHs on human health.
Industry: It is used in the development of analytical methods for detecting PAHs in environmental samples
Mechanism of Action
The mechanism of action of benzo(a)pyrene, 6,12-dimethoxy- involves its metabolic activation to reactive intermediates that can bind to DNA, forming adducts. These DNA adducts can cause mutations and initiate carcinogenesis. The metabolic activation is primarily mediated by cytochrome P450 enzymes, particularly CYP1A1 . The compound’s interaction with the aryl hydrocarbon receptor (AhR) also plays a significant role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another isomer of benzo(a)pyrene with similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused benzene rings, exhibiting varying degrees of carcinogenicity.
Uniqueness
Benzo(a)pyrene, 6,12-dimethoxy- is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological interactions. These modifications can alter its metabolic pathways and potentially reduce its carcinogenicity compared to the parent compound .
Properties
CAS No. |
74192-49-7 |
---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6,12-dimethoxybenzo[a]pyrene |
InChI |
InChI=1S/C22H16O2/c1-23-19-12-18-14-7-3-4-8-15(14)22(24-2)17-11-10-13-6-5-9-16(19)20(13)21(17)18/h3-12H,1-2H3 |
InChI Key |
ZKDWUINEEFMCJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C(=C(C4=CC=CC=C42)OC)C=CC5=C3C1=CC=C5 |
Origin of Product |
United States |
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